4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol
Description
Significance of Pyrrolo[2,3-c]pyridine Core in Organic and Medicinal Chemistry Research
The pyrrolo[2,3-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry. pharmablock.com This designation is given to molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for drug discovery. Pyrrolo[2,3-c]pyridines, or 6-azaindoles, are recognized as promising nitrogen-containing heterocyclic compounds for developing kinase inhibitors and antiproliferative agents for treating diseases like cancer and Alzheimer's disease. researchgate.net Their inherent molecular polarity, potential for water solubility, and ability to permeate cellular membranes contribute to their value in drug design. researchgate.net
The significance of the pyrrolo[2,3-c]pyridine core is deeply rooted in the concept of bioisosterism, where one functional group or moiety can be replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity. Azaindoles are well-established bioisosteres of both indole (B1671886) and purine (B94841) systems. pharmablock.com This structural mimicry is critical, as the purine scaffold is fundamental to the structure of adenosine (B11128) triphosphate (ATP), the energy currency of the cell and the substrate for kinase enzymes. pharmablock.com Consequently, azaindole-based compounds are particularly effective as kinase inhibitors, as they can mimic ATP and bind to the enzyme's catalytic domain. pharmablock.com
Interest in pyrrolopyridine scaffolds has a long history, with pharmacological studies being conducted for over a century. nih.gov Early synthetic work was documented in the mid-20th century, with academic papers on their synthesis appearing as early as 1961. acs.org However, the development of new synthetic methodologies, particularly advances in metal-catalyzed chemistry, has led to a significant resurgence in research activity in recent decades. rsc.orgresearchgate.net This modern era of research has focused heavily on the functionalization of the azaindole template to create extensive libraries of compounds for screening against various therapeutic targets, solidifying its role in contemporary drug discovery programs. rsc.orgnih.gov
Rationale for Investigating Substituted Pyrrolo[2,3-c]pyridine Derivatives
The functionalization of a core scaffold like pyrrolo[2,3-c]pyridine with various substituents is a cornerstone of medicinal chemistry. By strategically adding groups such as halogens, aryl rings, and hydroxyls, researchers can systematically modulate a compound's properties to optimize its potency, selectivity, and pharmacokinetic profile. The specific substitutions in 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol are each supported by a strong rationale based on established chemical and pharmacological principles.
The introduction of halogen atoms, particularly bromine, into a drug candidate's structure is a widely used strategy in drug design. Bromination can increase therapeutic activity and favorably influence the metabolism and duration of action of a drug. researchgate.net This is often attributed to the formation of "halogen bonds," a type of non-covalent interaction between the bromine atom and a nucleophilic site on a biological target, such as a protein. researchgate.net The presence of a "sigma-hole" on the halogen atom facilitates these interactions, which can enhance drug-target binding and affinity. researchgate.net Furthermore, incorporating bromine serves as a valuable synthetic handle, enabling further chemical modifications through cross-coupling reactions. nih.gov
Attaching a phenyl group to a heterocyclic core can profoundly influence its biological and chemical properties. A phenyl ring can engage in favorable π-π stacking interactions with aromatic amino acid residues (like tryptophan, phenylalanine, or tyrosine) within a protein's binding pocket. acs.org This can anchor the molecule in a specific orientation, leading to increased potency and selectivity. acs.org Studies on related heterocyclic compounds have shown that an unsubstituted phenyl group can serve as a baseline for activity, from which further substitutions on the phenyl ring itself can be explored to map out structure-activity relationships (SAR). mdpi.com For example, adding small lipophilic substituents to the phenyl ring can allow the ligand to expand into different regions of a binding cavity, potentially leading to a gain of potency. acs.org
The presence of a hydroxyl group on a nitrogen atom within a heterocyclic ring (an N-hydroxy group, as denoted by the "-1-ol" in the target compound's name) is of significant interest in medicinal chemistry. N-hydroxyindoles, which are structurally analogous to N-hydroxypyrrolopyridines, have attracted considerable attention from researchers. In many bioactive compounds, the N-hydroxy group has been found to be essential for their pharmacological activity. This functionality can act as a crucial hydrogen bond donor or acceptor, or as a chelating group for metal ions within an enzyme's active site, thereby enhancing binding affinity. Its presence can also alter the electronic properties and metabolic stability of the molecule.
Data Tables
Table 1: Research Significance of Molecular Components
| Component | Type | Key Characteristics | Rationale in Research |
| Pyrrolo[2,3-c]pyridine | Core Scaffold | Fused bicyclic heterocycle, nitrogen-containing, aromatic. | Privileged structure in medicinal chemistry; acts as a bioisostere of natural purines and indoles, making it a potent core for kinase inhibitors. pharmablock.com |
| Bromine | Substituent | Halogen atom, electron-withdrawing, capable of forming halogen bonds. | Enhances binding affinity to biological targets, modulates metabolic stability, and provides a synthetic handle for further modification. researchgate.netnih.gov |
| Phenyl | Substituent | Aromatic hydrocarbon ring. | Participates in π-π stacking interactions in protein binding sites; serves as a platform for further functionalization to explore SAR. acs.org |
| N-Hydroxyl (-1-ol) | Functionality | Hydroxyl group attached to the pyrrole (B145914) nitrogen. | Can act as a key hydrogen bond donor/acceptor or metal chelator in enzyme active sites; often essential for biological activity. |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-hydroxy-2-phenylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-11-7-15-8-13-10(11)6-12(16(13)17)9-4-2-1-3-5-9/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHKDMAFYPSFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=NC=C3N2O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Studies
Single-Crystal X-ray Diffraction for Solid-State Structure
Crystal Packing and Intermolecular Interactions
Information on the crystal packing and intermolecular interactions for 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol is not available in published literature. The arrangement of molecules in the solid state is determined by a complex interplay of forces including hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. The presence of a hydroxyl group, a bromine atom, and aromatic rings suggests that this compound would likely exhibit a rich network of such interactions, but specific details of the packing motif remain uncharacterized.
Tautomeric Forms in Crystalline State
The potential for tautomerism in this compound exists, particularly the lactam-lactim tautomerism involving the N-hydroxy-pyrrolo[2,3-c]pyridine core. However, there is no experimental evidence from solid-state studies to confirm which tautomeric form or forms are present in the crystalline state. The predominance of a particular tautomer in the solid state is influenced by factors such as the stabilization afforded by the crystal lattice and intermolecular interactions. Studies on related heterocyclic systems, such as pyrazolones, have shown that the tautomeric equilibrium can be significantly different in the solid state compared to in solution.
Further research, including the synthesis and single-crystal X-ray diffraction analysis of this compound, would be required to provide the data necessary to address these structural aspects.
Chemical Reactivity and Derivatization Studies
Electrophilic Aromatic Substitution Reactions on the Pyrrolopyridine Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. In such reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The pyrrolopyridine core of 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol contains both a pyrrole (B145914) and a pyridine (B92270) ring, each with distinct electronic properties that influence the regioselectivity of electrophilic attack.
The pyrrole ring is generally electron-rich and more susceptible to electrophilic attack than the pyridine ring, which is electron-deficient. The N-hydroxyl group is an activating group, further increasing the electron density of the pyrrole ring. Conversely, the bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions. The phenyl group at the 2-position also influences the reactivity.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For the pyrrolopyridine core, electrophilic attack is predicted to occur preferentially on the electron-rich pyrrole ring.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Pyrrolopyridine Core
| Reaction | Reagents and Conditions | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Bromo-3-nitro-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol |
| Bromination | Br₂, FeBr₃ | 3,4-Dibromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol |
Nucleophilic Substitution Reactions at the Bromine Position
The bromine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the attack of nucleophiles at this position. A variety of nucleophiles can be employed to displace the bromide ion.
This reactivity allows for the introduction of a wide range of functional groups at the 4-position, making it a valuable site for molecular diversification.
Table 2: Examples of Nucleophilic Substitution Reactions at the Bromine Position
| Nucleophile | Reagents and Conditions | Product |
|---|---|---|
| Cyanide | NaCN or KCN, DMSO, heat | 4-Cyano-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol |
| Alkoxide | NaOR, ROH, heat | 4-Alkoxy-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol |
| Amine | RNH₂, Pd catalyst, base | 4-(Alkylamino)-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol |
Transformations Involving the Phenyl Group
The phenyl group at the 2-position can undergo its own set of electrophilic aromatic substitution reactions. The pyrrolopyridine moiety acts as a substituent on the phenyl ring, directing incoming electrophiles primarily to the ortho and para positions. The specific reaction conditions will determine the degree and position of substitution.
Table 3: Electrophilic Aromatic Substitution on the Phenyl Group
| Reaction | Reagents and Conditions | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Bromo-2-(4-nitrophenyl)-1H-pyrrolo[2,3-c]pyridin-1-ol |
| Halogenation | Cl₂, AlCl₃ | 4-Bromo-2-(4-chlorophenyl)-1H-pyrrolo[2,3-c]pyridin-1-ol |
Reactions of the 1-Hydroxyl Group
The N-hydroxyl group is a key functional handle for derivatization. It can undergo reactions typical of hydroxylamines, including alkylation, acylation, and redox transformations.
The oxygen atom of the N-hydroxyl group is nucleophilic and can be readily alkylated or acylated using appropriate electrophiles. These reactions lead to the formation of O-alkylated and O-acylated derivatives, respectively.
Table 4: Alkylation and Acylation of the 1-Hydroxyl Group
| Reaction | Reagent | Product |
|---|---|---|
| Alkylation | Methyl iodide (CH₃I), Base (e.g., NaH) | 4-Bromo-1-methoxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine |
The N-hydroxyl group can participate in redox reactions. Oxidation can lead to the formation of a nitroxide radical, which can be a stable species or a reactive intermediate. Further oxidation can yield a nitrone. Conversely, reduction of the N-hydroxyl group would afford the parent NH-pyrrolopyridine.
Table 5: Redox Reactions of the N-Hydroxyl Group
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Oxidation | Mild oxidizing agent (e.g., Ag₂O) | 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-oxyl (Nitroxide radical) |
Ring-Opening and Rearrangement Pathways
The pyrrolo[2,3-c]pyridine core, a fusion of a pyrrole and a pyridine ring, is a relatively stable aromatic system. However, under specific and often forcing reaction conditions, ring-opening and rearrangement reactions can be induced. For the N-hydroxy substituted compound, this compound, the N-O bond introduces a point of potential weakness.
Potential Ring-Opening Mechanisms:
Reductive cleavage of the N-O bond would be a primary pathway to initiate ring-opening. Reagents such as Raney nickel, zinc in acetic acid, or other reducing agents could potentially cleave this bond, leading to the corresponding 1H-pyrrolo[2,3-c]pyridine. Subsequent degradation of the heterocyclic system would require more drastic conditions, such as strong oxidizing agents or high-pressure hydrogenation, which would likely lead to a complex mixture of products.
Anticipated Rearrangement Reactions:
While specific rearrangement pathways for this compound are not documented, analogous N-hydroxy heterocyclic compounds are known to undergo rearrangements. For instance, under acidic or thermal conditions, a Bamberger-type rearrangement could be envisioned, potentially leading to the formation of oxazepine derivatives through ring expansion. However, the energetic feasibility of such a transformation would be highly dependent on the substitution pattern and reaction conditions.
It is important to note that the phenyl and bromo substituents on the pyrrolo[2,3-c]pyridine core will electronically influence the feasibility and outcome of any potential ring-opening or rearrangement reactions. The electron-withdrawing nature of the bromine atom and the electronic effects of the phenyl group would modulate the electron density of the heterocyclic system, thereby affecting its stability and reactivity.
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid generation of molecular complexity from simple starting materials in a single step. nih.govorientjchem.orgnih.gov The structural features of this compound, specifically the reactive N-hydroxy group and the potential for functionalization at the bromine-substituted position, suggest its utility as a scaffold in MCRs.
Hypothetical Multi-Component Reaction Schemes:
While no specific MCRs involving this compound have been reported, its structural motifs could participate in several known MCRs. For instance, the pyrrole NH (once the N-hydroxy group is reduced) could act as a nucleophile in reactions like the Ugi or Passerini reactions.
Furthermore, the bromine atom at the 4-position is a handle for transition-metal-catalyzed cross-coupling reactions, which can be incorporated into a multi-component sequence. For example, a one-pot reaction combining a Suzuki or Sonogashira coupling at the C4-position with a subsequent reaction involving the pyrrole nitrogen could lead to highly diversified structures.
A hypothetical MCR could involve the in-situ reduction of the N-hydroxy group to the free NH, followed by a reaction with an aldehyde and an isocyanide (a Ugi-type reaction), and a subsequent palladium-catalyzed cross-coupling at the C4-bromo position. This would allow for the introduction of three new points of diversity in a single operational sequence.
The following table outlines a hypothetical multi-component reaction for the diversification of the 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine scaffold, assuming prior reduction of the N-hydroxy group.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Potential Product Class |
| 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine | Aldehyde (R¹CHO) | Isocyanide (R²NC) | Acid | Substituted pyrrolo[2,3-c]pyridin-1-yl acetamides |
| 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridine | Boronic Acid (R³B(OH)₂) | Carbon Monoxide | Palladium Catalyst | Acylated pyrrolo[2,3-c]pyridines |
The successful implementation of such MCRs would be contingent on the careful optimization of reaction conditions to ensure compatibility between the different reactive species and catalytic cycles.
Computational and Theoretical Investigations
Quantum Chemical Studies
No specific research data is available for 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol.
No specific DFT calculation data is available for this compound.
No specific HOMO-LUMO analysis is available for this compound.
No specific electrostatic potential surface analysis is available for this compound.
No specific conformational analysis or energy landscape data is available for this compound.
No specific study on tautomeric preferences and stability is available for this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure
Molecular Dynamics Simulations for Conformational Sampling in Solution
No specific molecular dynamics simulation data is available for this compound.
Reaction Mechanism Predictions using Computational Methods
The synthesis of azaindole cores, which are structurally related to the pyrrolo[2,3-c]pyridine scaffold, has been the subject of mechanistic studies using computational approaches. For instance, theoretical calculations have been used to rationalize reaction intermediates in copper-catalyzed N-arylation reactions (Chan-Lam coupling) of 7-azaindole. nih.gov Such studies help in understanding the role of catalysts, bases, and ligands in the reaction course. nih.gov Similarly, domino reactions for the selective synthesis of 7-azaindoles and their reduced forms have been developed, where the reaction outcome is dependent on the specific reagents used. rsc.org
For the synthesis of this compound, a hypothetical reaction pathway could involve the cyclization of a substituted pyridine (B92270) precursor. Computational modeling would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of reactants, potential intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) and provide thermodynamic data like Gibbs free energy.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that a transition state correctly connects the intended reactant and product.
These calculations can help rationalize experimentally observed outcomes or predict the feasibility of a proposed synthetic route. For example, by comparing the activation energies of different potential pathways, the most likely reaction mechanism can be identified.
Table 1: Hypothetical DFT Calculation Results for a Key Reaction Step
This table illustrates the type of data generated from computational predictions of a reaction mechanism. The values are representative and not based on actual calculations for this specific reaction.
| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Starting Materials | 0.00 | 0.00 |
| TS1 | First Transition State | +22.5 | +24.8 |
| Intermediate | Cyclization Intermediate | -5.2 | -4.1 |
| TS2 | Second Transition State | +15.8 | +17.3 |
| Products | Final Product | -18.7 | -16.5 |
In Silico Screening and Virtual Ligand Design (focus on molecular interactions)
The pyrrolo[2,3-c]pyridine scaffold, as part of the broader class of azaindoles, is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets, particularly protein kinases. nih.govscirp.org In silico screening and virtual ligand design are essential computational techniques used to explore the potential of such scaffolds in drug discovery. nih.govpharmafeatures.com These methods allow for the rapid evaluation of large libraries of virtual compounds, prioritizing those with the highest predicted affinity and selectivity for a target protein. pharmafeatures.comresearchgate.net
Virtual Ligand Design
Using this compound as a core scaffold, new potential ligands can be designed by adding various substituents at different positions. The goal is to enhance binding affinity and specificity to a target's active site. scirp.org Key molecular interactions that are analyzed include:
Hydrogen Bonds: The nitrogen atoms in the pyridine and pyrrole (B145914) rings, as well as the hydroxyl group, can act as hydrogen bond donors or acceptors, forming crucial interactions with amino acid residues in a protein's binding site. nih.gov
π-π Stacking and Hydrophobic Interactions: The phenyl group and the aromatic pyrrolopyridine core can engage in π-π stacking and hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the target protein. nih.gov
Halogen Bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. mdpi.com
In Silico Screening
Once a virtual library of derivatives is designed, in silico screening methods like molecular docking are used to predict how these molecules will bind to a specific biological target. pharmafeatures.com Molecular docking algorithms place a virtual ligand into the binding site of a protein and calculate a "docking score," which estimates the binding affinity. nih.govpharmafeatures.com
The process typically involves:
Target Selection and Preparation: A 3D structure of the target protein (e.g., a specific kinase) is obtained from a repository like the Protein Data Bank (PDB).
Ligand Library Generation: A library of virtual compounds based on the this compound scaffold is created.
Molecular Docking: The ligand library is docked into the active site of the target protein.
Post-Docking Analysis: The results are analyzed to identify ligands with the best docking scores and favorable molecular interactions. The stability of the most promising ligand-protein complexes can be further investigated using molecular dynamics (MD) simulations. scirp.orgnih.gov
Table 2: Illustrative Molecular Docking Results for Designed Ligands
This table provides a hypothetical example of docking results for virtual compounds designed from the core scaffold, targeting a representative protein kinase.
| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Scaffold | This compound | -7.5 | Val12, Ala35, Lys88 | H-bond, Hydrophobic |
| Ligand-01 | Addition of morpholine (B109124) group | -9.2 | Val12, Glu87, Lys88, Leu135 | H-bond, Hydrophobic |
| Ligand-02 | Replacement of phenyl with 3-methoxyphenyl | -8.1 | Val12, Ala35, Leu135, Asp145 | H-bond, Hydrophobic, π-π |
| Ligand-03 | Addition of an N-methylacetamide group | -8.8 | Glu87, Cys89, Asp145 | H-bonds |
| Ligand-04 | Replacement of bromo with chloro | -7.4 | Val12, Ala35, Lys88 | H-bond, Hydrophobic |
Biological Activity Research Preclinical Focus: Mechanisms and Cellular Pathways
In Vitro Biological Screening Methodologies
There is no available data from enzyme inhibition or kinase inhibition assays for 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol.
Information regarding the receptor binding profile of this compound is not present in the public scientific literature.
No studies detailing the effects of this compound on cell proliferation or apoptosis in any cancer cell lines have been published.
There is no available research on the impact of this compound in cell migration or invasion assays.
No target engagement studies, such as proteomic analyses or thermal shift assays, have been reported for this compound.
Cell-Based Assays for Specific Biological Pathways
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) of this compound and its analogs is a critical area of investigation to understand how modifications to its chemical structure influence its biological activity. While direct studies on this specific compound are limited, research on related pyrrolopyridine and azaindole scaffolds provides valuable insights into the key structural motifs that govern its potential therapeutic effects.
The presence and position of a bromine atom on the pyrrolopyridine core can significantly modulate the biological activity of the compound. Halogenation, in general, can alter the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.
In studies of related azaindole and diazaindole compounds, regioselective bromination has been shown to be a key factor in enhancing biological effects. For instance, 3-bromo derivatives of certain pyrrolopyridazine nucleosides were found to be substantially more cytotoxic and active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) than their non-brominated counterparts. researchgate.net This suggests that the electronic and steric properties conferred by the bromine atom can lead to more potent interactions with target enzymes or receptors.
Furthermore, research on tricyclic pyrrolo[2,3-d]pyrimidine derivatives has demonstrated that a bromine substituent on a phenyl ring attached to the core structure can result in superior antitumor activity against colon cancer cell lines. mdpi.com This highlights that the impact of bromine substitution is not limited to the core heterocyclic system but is also significant when present on peripheral substituents. For this compound, the bromine at the 4-position of the pyrrolopyridine ring is expected to influence the electron distribution of the entire heterocyclic system, potentially enhancing its binding affinity to target proteins.
| Compound Class | Bromine Position | Observed Effect | Potential Implication for Target Compound |
|---|---|---|---|
| Pyrrolopyridazine Nucleosides | 3-position of pyrrole (B145914) ring | Increased cytotoxicity and antiviral activity. researchgate.net | Bromine at position 4 may enhance cytotoxic or other biological activities. |
| Pyrrolo[2,3-d]pyrimidine Derivatives | 4-position of a phenyl substituent | Superior antitumor activity in colon cancer cells. mdpi.com | Highlights the general importance of bromine for anticancer potential. |
The 2-phenyl group is a significant feature of this compound, and modifications to this ring can have a profound effect on the compound's biological response. The phenyl ring can engage in various non-covalent interactions with biological targets, including hydrophobic and π-stacking interactions.
In another study on pyrrolo[3,4-c]pyridine derivatives, the distance between the core scaffold and a phenyl ring was found to be a critical determinant of anti-HIV-1 activity. mdpi.com These findings underscore the importance of both the electronic nature and the spatial orientation of the phenyl group and its substituents in dictating the biological profile of this class of compounds.
| Compound Series | Substituent Type on Phenyl Ring | Effect on Antiproliferative Activity | Reference |
|---|---|---|---|
| 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Electron-donating (e.g., -CH3, -OCH3) at para-position | Increased activity | tandfonline.com |
| Electron-withdrawing (e.g., -F) at para-position | Decreased activity | tandfonline.com |
The 1-hydroxyl group (an N-hydroxy group) on the pyrrole ring is a distinctive feature that can significantly influence the compound's interaction with biological targets. N-hydroxy-substituted heterocycles are of great biopharmacological importance and are found in numerous molecules with interesting pharmacological applications, including anticancer agents. nih.gov
The N-hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions within a protein's binding site. This functional group can also chelate metal ions, which may be relevant if the biological target is a metalloenzyme. The N-hydroxylation of heterocyclic amines is a known metabolic pathway that can lead to the formation of biologically active metabolites. nih.gov In some cases, this hydroxylation is a critical step for the compound's mechanism of action.
While specific docking studies for this compound are not available, molecular modeling of related pyrrolopyridine derivatives has provided valuable insights into their potential binding modes with various protein targets, particularly kinases.
For instance, docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed key hydrogen bonding interactions with residues such as Lys430, Met477, and Asp539 in the enzyme's active site. japsonline.com Similarly, molecular modeling of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors suggested that these compounds interact with tubulin by forming hydrogen bonds with Thrα179 and Asnβ349. tandfonline.comnih.gov
In another example, a series of 1H-pyrrolo[2,3-d]pyrimidine derivatives were designed as anticancer agents, and docking studies were used to understand their binding to the target enzyme. nih.gov These computational analyses consistently show that the nitrogen atoms within the pyrrolopyridine scaffold are often involved in crucial hydrogen bonding with the hinge region of kinase domains, a common binding motif for kinase inhibitors. Based on these findings, it can be hypothesized that this compound may also bind to kinase targets, with its pyrrolopyridine core forming hydrogen bonds and the bromophenyl group occupying a hydrophobic pocket within the active site.
In Vivo Animal Model Studies (focus on biological effects, not clinical efficacy)
Although in vivo studies specifically for this compound have not been reported, research on other pyrrolopyridine derivatives in animal models demonstrates the potential pharmacological activities of this class of compounds, particularly in the context of oncology.
The antitumor potential of pyrrolopyridine derivatives has been demonstrated in several preclinical animal models. For example, a study on 1H-pyrrolo[2,3-b]pyridine derivatives as ATM inhibitors identified a lead compound, 25a. acs.org In HCT116 and SW620 human colon cancer xenograft models in mice, the combination of compound 25a with the chemotherapeutic agent irinotecan (B1672180) resulted in synergistic antitumor efficacy, with tumor growth inhibition of 79.3% and 95.4%, respectively. acs.org This indicates that compounds with this scaffold can enhance the efficacy of standard cancer therapies.
In another study, a different 1H-pyrrolo[2,3-b]pyridine derivative, designed as a CDK8 inhibitor, was shown to significantly inhibit tumor growth in xenografts of colorectal cancer. acs.org This compound, referred to as compound 22 in the study, demonstrated not only in vivo efficacy but also good bioavailability and low toxicity in the animal models. acs.org These findings suggest that the pyrrolopyridine core is a promising scaffold for the development of anticancer agents that can be effective in vivo. The biological effects observed in these oncology models are often linked to the modulation of key cellular signaling pathways involved in cancer cell proliferation and survival.
Based on the comprehensive search for scientific literature, there is currently no publicly available research data specifically detailing the mechanistic biomarker analysis in animal tissues for the chemical compound “this compound”.
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Future Directions and Research Opportunities
Development of Novel Synthetic Routes with Improved Efficiency
The synthesis of functionalized pyrrolo[2,3-c]pyridines has advanced significantly, yet opportunities for improvement remain, especially for complex derivatives like 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol. nbuv.gov.ua Current strategies often rely on classical methods which may have limitations in terms of yield, scalability, and environmental impact. Future research should focus on developing more efficient, robust, and versatile synthetic pathways.
One of the most common methods for creating the pyrrolo[2,3-c]pyridine core is the Bartoli reaction, which involves reacting nitro-pyridines with vinyl Grignard reagents. nbuv.gov.ua While effective, this method can require stringent reaction conditions and may not be suitable for substrates with sensitive functional groups. Future efforts could explore catalyst-driven alternatives, such as palladium-catalyzed cross-coupling reactions, to construct the bicyclic core under milder conditions. nih.gov
Furthermore, the application of modern synthetic technologies could revolutionize the production of these scaffolds.
Key areas for development include:
Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety. This is particularly relevant for potentially hazardous reactions or unstable intermediates. pharmablock.com
Photocatalysis and Electrosynthesis: These emerging technologies provide novel and green pathways for forming complex bonds, potentially enabling new disconnections and synthetic routes that are inaccessible through traditional thermal methods. pharmablock.com
Table 1: Comparison of Synthetic Methodologies for Pyrrolopyridine Scaffolds
| Methodology | Potential Advantages for Scaffold Synthesis | Research Focus |
|---|---|---|
| Bartoli Reaction | Well-established for core formation. | Optimization for N-hydroxy precursors; improving functional group tolerance. nbuv.gov.ua |
| Palladium-Catalyzed Cross-Coupling | High chemoselectivity; mild reaction conditions. | Development of novel ligands and catalysts for direct C-H activation and ring formation. nih.gov |
| Flow Chemistry | Improved yield, safety, and scalability. | Adaptation of existing multi-step syntheses into a continuous flow process. pharmablock.com |
| Cascade Reactions | Increased efficiency; reduced waste and cost. | Design of novel multi-component reactions to build the scaffold in fewer steps. nbuv.gov.ua |
Exploration of New Derivatization Strategies for Enhanced Selectivity
The bromine atom at the C4 position is a particularly attractive handle for derivatization. It can be readily functionalized using a variety of modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce a diverse range of aryl, heteroaryl, amino, and alkyl groups. nih.govmdpi.com This allows for extensive exploration of the chemical space around this position to optimize interactions with target proteins.
Key derivatization sites and strategies include:
C4-Position (Bromo Group): Use as a synthetic handle for introducing substituents via cross-coupling to probe interactions within a target's binding pocket. nih.gov
C2-Position (Phenyl Group): Modification of the phenyl ring with various substituents (e.g., methoxy (B1213986), chloro, trifluoromethyl groups) can modulate electronic properties and create new interactions with the target. nih.gov
N1-Position (Hydroxy Group): The N-hydroxy group itself is a key feature. It could be esterified or etherified to create prodrugs or to modulate the molecule's hydrogen-bonding capabilities and pharmacokinetic properties.
Pyrrole (B145914) and Pyridine (B92270) Rings: Direct C-H functionalization on the core rings, while challenging, could open new avenues for derivatization that are not accessible through traditional methods.
Table 2: Potential Derivatization Strategies for the Scaffold
| Position | Type of Modification | Potential Reaction | Desired Outcome |
|---|---|---|---|
| C4 | Arylation / Amination | Suzuki or Buchwald-Hartwig Coupling | Enhanced target binding affinity and selectivity. nih.govmdpi.com |
| C2-Phenyl | Substitution | Standard aromatic substitution | Modulate electronic properties and solubility. nih.gov |
| N1-OH | Esterification / Etherification | Acylation or Williamson ether synthesis | Prodrug development; improved pharmacokinetics. |
| Core Ring | C-H Functionalization | Metal-catalyzed C-H activation | Novel analogs with unique substitution patterns. |
Advanced Computational Studies for Rational Design
To accelerate the drug discovery process and reduce reliance on costly and time-consuming empirical screening, advanced computational methods should be employed for the rational design of novel this compound derivatives. In silico techniques can provide valuable insights into how these molecules interact with biological targets, helping to prioritize the synthesis of compounds with the highest probability of success. nih.gov
Molecular docking studies can be used to predict the binding poses of scaffold derivatives within the active site of a target protein. This can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For instance, docking studies on similar pyrrolopyridine scaffolds have been used to guide the design of potent kinase inhibitors by optimizing interactions with the ATP-binding site.
Beyond static docking, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-receptor complex, revealing information about conformational changes and the stability of binding over time. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the chemical structures of a series of analogs with their biological activities, enabling the prediction of potency for yet-unsynthesized compounds.
Table 3: Application of Computational Methods in Drug Design
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity of new derivatives. | Prioritization of synthetic targets with optimal predicted binding. |
| QSAR | Correlate chemical structure with biological activity. | Predictive models to guide the design of more potent analogs. |
| Molecular Dynamics (MD) | Assess the stability of the ligand-protein complex. | Understanding of dynamic interactions and conformational flexibility. |
| In Silico ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of candidates with favorable drug-like properties. nih.gov |
Broader Investigation of Biological Targets and Pathways for Scaffold
The azaindole scaffold is known to interact with a diverse array of biological targets, underscoring its therapeutic versatility. nih.govdocumentsdelivered.com Derivatives of the parent pyrrolopyridine core have demonstrated activity as inhibitors of kinases (e.g., FGFR, CSF1R, c-Met), enzymes crucial for microbial survival (e.g., DprE1 in Mycobacterium tuberculosis), and other proteins implicated in a range of diseases. nih.govnih.govrsc.orgresearchgate.net
A critical future direction is to perform broad biological screening of this compound and its derivatives against a wide panel of targets to uncover novel therapeutic applications. High-throughput screening against large kinase panels, G-protein coupled receptors (GPCRs), and enzyme families could reveal unexpected activities. Given the known activities of related scaffolds, particular attention should be paid to targets involved in oncology, infectious diseases, and inflammatory disorders. nih.govnih.gov
The unique N-hydroxy functionality may confer novel pharmacological properties, such as the ability to chelate metal ions in metalloenzymes or to act as a nitric oxide donor, possibilities that warrant specific investigation. Unraveling the mechanism of action and identifying the specific cellular pathways modulated by active compounds will be essential for their further development as therapeutic agents.
Table 4: Known Biological Targets for the Broader Pyrrolopyridine Scaffold
| Target Class | Specific Example(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | FGFR, CSF1R, c-Met, Trk | Oncology, Pain | nih.govnih.govrsc.orgresearchgate.net |
| Bacterial Enzymes | DprE1 (M. tuberculosis) | Infectious Disease (Tuberculosis) | nih.gov |
| Muscarinic Receptors | M1 mAChR | Neurological Disorders (Alzheimer's) | nih.gov |
| Calcium Channels | Orai calcium channel | Inflammation | nih.gov |
| Apoptosis Regulators | Bcl-2 | Oncology | pharmablock.com |
Conclusion
Summary of Key Academic Discoveries Regarding 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol and its Scaffold
The pyrrolo[2,3-c]pyridine scaffold is a highly versatile pharmacophore, recognized for its ability to mimic the purine (B94841) structure, allowing it to interact with a wide range of biological targets. researchgate.net This structural feature has led to its extensive use in the development of therapeutic agents for various diseases, including cancer and Alzheimer's disease. researchgate.netnbuv.gov.ua
Key academic discoveries have centered on the development of synthetic methodologies to construct and functionalize the pyrrolo[2,3-c]pyridine core and the subsequent investigation of the biological activities of its derivatives. Synthetic strategies are diverse, with three main approaches being the annulation of a pyrrole (B145914) ring onto a pyridine (B92270), the annulation of a pyridine ring onto a pyrrole, or the simultaneous formation of both rings. nbuv.gov.ua A common and versatile method for forming the pyrrolo[2,3-c]pyridine framework is the Bartoli reaction, which utilizes substituted nitropyridines as precursors. researchgate.net For instance, the synthesis of the parent 4-bromo-1H-pyrrolo[2,3-c]pyridine has been achieved through the reductive cyclization of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethylenamine using iron powder in acetic acid. chemicalbook.com
The biological potential of the pyrrolo[2,3-c]pyridine scaffold is vast, with derivatives showing a wide array of activities. A notable area of discovery is in the field of kinase inhibitors. researchgate.net By modifying the substituents on the core structure, researchers have been able to develop potent and selective inhibitors for various kinases implicated in cancer and other diseases. For example, derivatives of the isomeric pyrrolo[3,2-c]pyridine have been identified as potent FMS kinase inhibitors, which are promising for the development of anticancer and anti-arthritic drugs. nih.gov Furthermore, pyrrolo[2,3-b]pyridine derivatives have been successfully developed as inhibitors of fibroblast growth factor receptors (FGFR) and V600E-mutated B-RAF, a key driver in several cancers. rsc.orgnih.gov
Recent research has also highlighted the potential of pyrrolo[2,3-c]pyridines as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. acs.org The versatility of this scaffold is further demonstrated by the development of pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with significant antiproliferative activities against various cancer cell lines. nih.govtandfonline.com
The following table summarizes the biological activities of some exemplary substituted pyrrolopyridine derivatives, illustrating the therapeutic potential of this scaffold.
| Scaffold | Substituents | Biological Target/Activity | Reference |
| Pyrrolo[3,2-c]pyridine | Diarylurea and diarylamide derivatives | FMS Kinase Inhibition | nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine | 6-aryl-1-(3,4,5-trimethoxyphenyl) | Colchicine-binding site inhibition, Anticancer | nih.gov |
| Pyrrolo[2,3-c]pyridine | Various | LSD1 Inhibition | acs.org |
| 1H-Pyrrolo[2,3-b]pyridine | Various | FGFR Inhibition | rsc.org |
| 1H-Pyrrolo[2,3-b]pyridine | Various | V600E-B-RAF Inhibition | nih.gov |
Remaining Research Challenges and Future Prospects in the Field
Despite the significant progress in the chemistry and biology of pyrrolo[2,3-c]pyridines, several research challenges remain. A primary challenge lies in the development of regioselective and efficient synthetic methods for the late-stage functionalization of the pyrrolo[2,3-c]pyridine core. While numerous methods exist for the initial construction of the ring system, the introduction of diverse substituents at specific positions, particularly on the pyridine part of the scaffold, can be difficult. For the specific case of this compound, challenges would include the controlled introduction of the phenyl group at the 2-position and the subsequent N-hydroxylation of the pyrrole ring, a transformation that can be sensitive to reaction conditions.
The future prospects for the field of pyrrolo[2,3-c]pyridine research are promising. The scaffold's proven track record as a successful pharmacophore ensures its continued exploration in drug discovery. researchgate.netnbuv.gov.ua Future research will likely focus on several key areas:
Expansion of Chemical Space: The development of novel synthetic methodologies to access a wider diversity of substituted pyrrolo[2,3-c]pyridines will be crucial. This will enable a more thorough exploration of the structure-activity relationships for various biological targets.
Novel Biological Targets: While much of the focus has been on kinase inhibition and anticancer activity, the pyrrolo[2,3-c]pyridine scaffold has the potential to be adapted for a broader range of therapeutic targets, including those involved in neurodegenerative and infectious diseases. researchgate.netmdpi.com
Structure-Based Drug Design: As more crystal structures of pyrrolo[2,3-c]pyridine derivatives in complex with their biological targets become available, the use of computational and structure-based design approaches will accelerate the development of more potent and selective drug candidates.
Exploration of N-Hydroxy Derivatives: The N-hydroxy pyrrole moiety, as present in this compound, is a relatively underexplored functional group in this scaffold. Future research could investigate the impact of N-hydroxylation on the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to new therapeutic applications.
Q & A
Q. What are the key synthetic routes for preparing 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol and related analogs?
Answer: A common approach involves dihydroxylation of allyl groups followed by oxidative cleavage to generate aldehydes, which undergo cyclization to form the pyrrolo-pyridine core. For example, describes the synthesis of 3H-pyrrolo[2,3-c]isoquinolines via dihydroxylation of 4-allyl-3-aminoisoquinolines, yielding intermediates that cyclize in aqueous NaO₂ solution . Key steps include:
- Dihydroxylation : Using OsO₄ or other oxidizing agents to form diols.
- Cyclization : Aldehyde intermediates undergo intramolecular condensation to form the heterocyclic structure.
- Substituent introduction : Bromine and phenyl groups are introduced via halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura).
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Dihydroxylation | OsO₄, NMO, acetone/H₂O | 70–85 | |
| Oxidative Cleavage | NaIO₄, THF/H₂O | 80–90 | |
| Cyclization | NaO₂, H₂O, 80°C | 65–75 |
Q. How is structural confirmation performed for this compound and its derivatives?
Answer: 1H/13C NMR spectroscopy is critical for confirming the pyrrolo-pyridine scaffold and substituent positions. provides detailed NMR data for related compounds, such as:
- 5-Morpholino-3H-pyrrolo[2,3-c]isoquinoline (4c) : δ 7.85–7.20 ppm (aromatic protons), δ 3.70 ppm (morpholine CH₂) .
- 5-Phenyl derivative (4d) : Aromatic protons appear as multiplet signals between δ 7.50–8.10 ppm .
Mass spectrometry (HRMS) and elemental analysis are used to verify molecular formula and purity. For brominated analogs, isotopic patterns in MS (e.g., M+2 peaks) confirm bromine presence.
Advanced Research Questions
Q. How can contradictory data in cytotoxicity studies of pyrrolo-pyridine derivatives be resolved?
Answer: reports that some pyrrolo-isoquinolines exhibit significant cytotoxicity in ovarian cancer cells , but results may vary due to:
- Substituent effects : Electron-withdrawing groups (e.g., Br) may enhance activity by modulating electron density.
- Cell line specificity : Differences in membrane permeability or target expression across cell lines.
Methodological recommendations : - Use dose-response assays (e.g., IC₅₀ determination) with standardized protocols.
- Validate results across multiple cell lines (e.g., A2780, SKOV3) and include positive controls (e.g., cisplatin) .
Q. What strategies optimize the regioselectivity of bromination in pyrrolo-pyridine systems?
Answer: Bromination at the 4-position is influenced by electronic and steric factors :
- Electrophilic bromination : Use Br₂ in acetic acid or DMF to target electron-rich positions.
- Directed ortho-bromination : Employ directing groups (e.g., -NH₂, -OH) to control regiochemistry.
highlights brominated analogs (e.g., 7-Bromo-1H-pyrrolo[2,3-c]pyridine), suggesting that steric hindrance from the phenyl group at position 2 directs bromination to position 4 .
Table 2 : Bromination Methods and Outcomes
| Substrate | Brominating Agent | Regioselectivity | Yield (%) |
|---|---|---|---|
| 2-Phenyl-pyrrolo-pyridine | Br₂/AcOH | 4-Bromo | 60–70 |
| Unsubstituted pyrrolo-pyridine | NBS | Mixture | 30–40 |
Q. How are computational methods applied to study the reactivity of this compound?
Answer: DFT calculations predict electrophilic aromatic substitution (EAS) sites by mapping Fukui indices (nucleophilicity). For example:
- The 4-position shows high f⁺ values, aligning with experimental bromination outcomes.
Molecular docking (e.g., AutoDock Vina) assesses interactions with biological targets. references docking studies of pyrrolo-pyrimidines with kinases, guiding SAR optimization .
Q. What analytical challenges arise in purity assessment of this compound?
Answer: HPLC-MS is preferred for detecting trace impurities (e.g., dehalogenated byproducts). notes that Sigma-Aldrich does not provide analytical data for early-discovery compounds, emphasizing the need for in-house validation . Recommendations :
- Use reverse-phase C18 columns with acetonitrile/water gradients.
- Monitor for bromide loss (e.g., via LC-MS isotopic patterns).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
